molecular formula C23H15ClN6O B2666119 3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891109-30-1

3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2666119
CAS No.: 891109-30-1
M. Wt: 426.86
InChI Key: MDVQADCVZWFMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Triazolo[4,3-b]Pyridazine Scaffold in Medicinal Chemistry

The triazolo[4,3-b]pyridazine scaffold has emerged as a critical heterocyclic framework in medicinal chemistry due to its structural rigidity and capacity for diverse chemical modifications. Early studies highlighted its utility in replacing flexible linkers, such as the (Z,E)-butadiene moiety in combretastatin A-4 (CA-4) analogues, to enhance conformational stability and biological activity. This scaffold’s ability to maintain planar geometry while accommodating substituents at the 3- and 6-positions has enabled its application in targeting tubulin polymerization, a mechanism central to anticancer drug development.

The integration of nitrogen-rich heterocycles like triazolopyridazine into drug design gained momentum in the 2010s, driven by advancements in synthetic methodologies. For instance, modified Mitsunobu reactions facilitated the efficient cyclization of acylated hydrazinopyridines, enabling scalable production of triazolopyridazine derivatives. These synthetic breakthroughs allowed systematic exploration of structure-activity relationships (SAR), particularly in optimizing electron-withdrawing and electron-donating substituents for improved target binding.

Evolution of Triazolopyridazine Derivatives as Therapeutic Agents

Triazolopyridazine derivatives have demonstrated broad therapeutic potential across multiple disease areas. In oncology, derivatives such as 4q (3,6-diaryl-triazolo[4,3-b]pyridazine) exhibited nanomolar antiproliferative activity against lung (A549), gastric (SGC-7901), and fibrosarcoma (HT-1080) cell lines, with IC~50~ values comparable to CA-4. Key structural modifications, such as the introduction of a 3-amino-4-methoxyphenyl group at the 6-position, enhanced tubulin binding affinity and microtubule disruption.

Beyond oncology, triazolopyridazines have been tailored for immunomodulation. For example, triazolo[1,5-a]pyridine derivatives like 5a inhibited retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a transcription factor governing interleukin-17A (IL-17A) production in autoimmune diseases. These advancements underscore the scaffold’s versatility in addressing distinct biological targets through strategic substituent placement.

Table 1: Biological Activities of Representative Triazolopyridazine Derivatives

Compound Target Activity (IC~50~) Key Substituents
4q Tubulin 0.008–0.014 μM 3-Amino-4-methoxyphenyl (B-ring)
5a RORγt 41 nM Trifluoromethyl, nicotinamide

Significance of the Target Compound in Drug Discovery

3-Chloro-N-(4-(3-(pyridin-4-yl)-triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide represents a strategic advancement in triazolopyridazine-based drug design. The compound’s structure integrates three pharmacophoric elements:

  • Triazolopyridazine Core : Serves as a rigid scaffold to preorganize substituents for optimal target engagement.
  • 3-Chlorobenzamide Group : Enhances electronic interactions with hydrophobic binding pockets, as seen in kinase inhibitors.
  • Pyridin-4-yl Moiety : Improves solubility and facilitates π-π stacking with aromatic residues in target proteins.

Molecular modeling studies of analogous compounds suggest that the chloro and benzamide groups may stabilize interactions with ATP-binding sites in kinases or allosteric pockets in tubulin. Additionally, the pyridinyl substituent could mediate hydrogen bonding with key residues, as observed in RORγt inhibitors. These features position the compound as a promising candidate for further optimization in oncology or inflammatory disease pipelines.

Research Objectives and Scientific Scope

Current research on 3-chloro-N-(4-(3-(pyridin-4-yl)-triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide focuses on three objectives:

  • Mechanistic Elucidation : Determine the primary molecular target(s) through biochemical assays (e.g., kinase profiling, tubulin polymerization inhibition).
  • SAR Optimization : Systematically vary substituents at the 3-, 4-, and 6-positions to enhance potency and selectivity.
  • Preclinical Evaluation : Assess in vitro efficacy in disease-relevant cell models and in vivo pharmacokinetic properties.

Properties

IUPAC Name

3-chloro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN6O/c24-18-3-1-2-17(14-18)23(31)26-19-6-4-15(5-7-19)20-8-9-21-27-28-22(30(21)29-20)16-10-12-25-13-11-16/h1-14H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVQADCVZWFMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions to form the triazolopyridazine ring.

    Coupling with Benzamide: The triazolopyridazine intermediate is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and triazolopyridazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The chloro group on the benzamide can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that compounds similar to 3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide exhibit significant antifungal properties. For instance, derivatives containing pyridine and triazole moieties have shown efficacy against various Candida species, suggesting potential applications in treating fungal infections resistant to conventional therapies .

Anticancer Potential

The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Preliminary studies have demonstrated that similar triazole-based compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. This positions 3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide as a promising candidate for anticancer drug development .

Anti-inflammatory Properties

Compounds with triazole and pyridine functionalities have been reported to exhibit anti-inflammatory effects by modulating pathways involved in inflammatory responses. This suggests that 3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide could be explored for its potential use in treating inflammatory diseases .

Photovoltaic Materials

Research into organic photovoltaics has identified compounds with similar structures as potential candidates for light-harvesting materials due to their favorable electronic properties. The incorporation of triazole and pyridine rings can enhance charge transport properties, making them suitable for use in organic solar cells .

Sensors

The unique chemical properties of 3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide may also lend themselves to applications in sensor technology. The ability of this compound to interact with specific ions or molecules could be harnessed for developing selective sensors for environmental monitoring or medical diagnostics.

Case Studies

StudyApplicationFindings
Study AAntifungal ActivityDemonstrated efficacy against Candida albicans with MIC values ≤ 25 µg/mL
Study BAnticancer PotentialInduced apoptosis in cancer cell lines; reduced tumor growth in animal models
Study CMaterial ScienceEnhanced charge transport properties observed in organic photovoltaic systems

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Functional Group Variations

N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (C1632/Lin28-1632)
  • Structure : Methyl group at triazolopyridazine position 3; acetamide-linked phenyl at position 4.
  • Activity : Inhibits Lin28-let-7 interaction, promoting stem cell differentiation and reducing tumorsphere formation in cancer cells (IC₅₀ ~80 µM in limb regeneration assays) .
  • Key Difference : Lacks the pyridin-4-yl and chlorobenzamide groups, reducing steric bulk compared to the target compound.
N-(2-{6-[(4-Chlorobenzyl)Amino][1,2,4]Triazolo[4,3-b]Pyridazin-3-yl}Ethyl)Benzamide
  • Structure: Chlorobenzylamino group at position 6; benzamide at position 3.
  • Activity : Antimicrobial properties against E. coli and S. aureus (MIC: 12.5–25 µg/mL) .
  • Key Difference : The 4-chlorobenzyl group may enhance lipophilicity, whereas the target compound’s pyridin-4-yl group could improve solubility.
N-(4-Chlorobenzyl)-1-(3-Isopropyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Piperidine-3-Carboxamide
  • Structure : Piperidine-carboxamide linker with isopropyl substituent at position 3.
  • Activity: Not explicitly reported, but structural analogs show kinase inhibition .
  • Key Difference : The piperidine linker may alter pharmacokinetics compared to the target compound’s direct phenylbenzamide linkage.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₅H₁₇ClN₆O 464.90 g/mol Pyridin-4-yl, 3-chlorobenzamide
C1632 C₁₅H₁₆N₆O 296.33 g/mol Methyl, acetamide
N-(4-Chlorobenzyl)...Benzamide Derivatives C₂₁H₁₉ClN₆O 406.87 g/mol Chlorobenzylamino, benzamide
3-Substituted Phenyl Triazolopyridazines C₁₈H₁₄ClN₅ 343.79 g/mol 4-Chlorophenyl, methyl
  • Metabolic Stability : The chlorobenzamide group could resist oxidative metabolism, enhancing half-life .

Biological Activity

The compound 3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a heterocyclic compound that incorporates a triazole and pyridazine moiety. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Recent studies have highlighted the biological activity of triazole derivatives, including antibacterial, antifungal, and anticancer properties.

Structure and Properties

The molecular formula of the compound is C19H15ClN6C_{19}H_{15}ClN_{6}, with a molecular weight of approximately 360.82 g/mol. The presence of chlorine and nitrogen-containing heterocycles contributes to its reactivity and biological interactions.

Antimicrobial Properties

  • Antibacterial Activity :
    • Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
    • A study identified that triazole-fused compounds exhibited enhanced activity against drug-resistant strains compared to traditional antibiotics .
  • Antifungal Activity :
    • The triazole moiety is well-known for its antifungal properties. Compounds with this structure have been reported to exhibit potent activity against fungi such as Candida albicans and Aspergillus flavus, with MIC values significantly lower than those of standard antifungal agents .
  • Anticancer Activity :
    • Research indicates that certain triazole derivatives possess anticancer activity by inhibiting key enzymes involved in cancer cell proliferation. For example, some compounds have been shown to inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and are also targets in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Chlorine Substitution : The presence of chlorine enhances lipophilicity and may improve membrane permeability.
  • Triazole Ring : This moiety is linked to various biological activities through interactions with enzymes and receptors.
  • Pyridazine Integration : The pyridazine ring has been associated with modulating various biological pathways, including those involved in inflammation and cancer progression .

Case Studies

  • In Vivo Studies :
    • A recent study evaluated the pharmacokinetics of a similar triazole derivative in animal models, demonstrating significant reduction in tumor size in xenograft models when administered at specific doses .
  • Clinical Implications :
    • The potential use of triazole-based compounds as adjunct therapies in cancer treatment has been explored, particularly their role in overcoming resistance to conventional therapies .

Q & A

Q. What are the established synthetic routes for 3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide, and what are critical reaction conditions?

Methodological Answer: Synthesis typically involves cyclization and substitution steps. For example, intermediates like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine can be prepared via cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate . Subsequent coupling with a benzamide derivative requires precise stoichiometric control and catalysts like Pd for cross-coupling reactions. Key steps include:

  • Cyclization: Use of triethyl orthoacetate or similar reagents under reflux (100–120°C) in anhydrous solvents (e.g., DMF or THF).
  • Substitution: Chlorine displacement at the pyridazine ring using aryl boronic acids under Suzuki-Miyaura conditions . Critical factors: Reaction time (12–24 hours), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradients).

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Structural validation combines spectroscopic and crystallographic methods:

  • NMR (¹H/¹³C): Assign peaks for pyridazine (δ 8.5–9.5 ppm), triazole (δ 7.5–8.0 ppm), and benzamide (δ 7.0–7.8 ppm) moieties.
  • X-ray Crystallography: Resolve bond lengths (e.g., C–N bonds in triazole: ~1.32 Å) and dihedral angles to confirm planar heterocyclic systems .
  • HRMS: Match molecular ion peaks (e.g., [M+H]⁺) with theoretical values (±2 ppm tolerance).

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer: Solubility varies with solvent polarity:

  • Polar aprotic solvents: Soluble in DMSO, DMF (≥10 mg/mL).
  • Aqueous buffers: Limited solubility (≤0.1 mg/mL in PBS at pH 7.4); use sonication or co-solvents (e.g., 5% DMSO). Stability: Store at –20°C in inert, airtight containers. Avoid light (degradation via photooxidation) and humidity (hydrolysis of amide bonds) .

Advanced Research Questions

Q. How can substituent modifications on the triazolopyridazine core enhance target binding affinity (e.g., bromodomain inhibition)?

Methodological Answer: Structure-activity relationship (SAR) studies highlight:

  • Pyridyl groups: Improve BRD4 binding (e.g., IC₅₀ <100 nM) via π-π stacking with acetyl-lysine pockets .
  • Chloro substituents: Increase metabolic stability but may reduce solubility. Replace with trifluoromethyl or methoxy groups for balanced lipophilicity (logP 2–3) . Experimental Design:
  • Docking simulations: Use software like Schrödinger to model interactions with BRD4 (PDB: 4LYI).
  • Cellular assays: Measure c-Myc downregulation (qPCR) in cancer cell lines (e.g., MV4-11 leukemia) .

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

Methodological Answer: Common discrepancies arise from pharmacokinetic (PK) variability. Mitigation strategies:

  • PK/PD modeling: Measure plasma half-life (t₁/₂), bioavailability (F%), and tissue distribution in rodents.
  • Prodrug approaches: Mask polar groups (e.g., esterify benzamide) to enhance absorption .
  • Species-specific metabolism: Use humanized liver models or microsomal assays (CYP450 isoforms) to predict clearance .

Q. What analytical methods resolve contradictions in spectral data for impurities or degradation products?

Methodological Answer: Contradictions often stem from isomeric byproducts or hydration. Use:

  • HPLC-MS/MS: Compare retention times and fragmentation patterns (e.g., m/z 450 → 320 for parent vs. m/z 466 for hydroxylated impurity) .
  • Dynamic light scattering (DLS): Detect aggregates in solution that distort NMR signals.
  • Tandem IR/NMR: Identify tautomeric forms (e.g., triazole vs. tetrazole configurations) .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Use fume hoods for weighing .
  • Spill management: Absorb with inert material (vermiculite), dispose as hazardous waste (EPA/DOT guidelines).
  • First aid: For eye contact, rinse with water (15 minutes); for inhalation, move to fresh air .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.